molecular formula C10H11ClF3NO4S2 B12852331 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide

1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B12852331
M. Wt: 365.8 g/mol
InChI Key: GLLZTWOCVUNJPK-UHFFFAOYSA-N
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Description

1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro group, an ethylsulfonyl group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Sulfonylation: The amine is then subjected to sulfonylation using ethylsulfonyl chloride under basic conditions to introduce the ethylsulfonyl group.

    Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The aromatic ring can undergo coupling reactions with various electrophiles or nucleophiles, facilitated by catalysts such as palladium or copper.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide, potassium carbonate), solvents (e.g., dichloromethane, ethanol).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Coupling: Catalysts (e.g., palladium acetate, copper iodide), ligands (e.g., triphenylphosphine), solvents (e.g., toluene, dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide can be compared with other similar compounds, such as:

    1-Chloro-N-[2-(methylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-Chloro-N-[2-(ethylsulfonyl)-4-(trifluoromethyl)phenyl]methanesulfonamide: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.

    1-Chloro-N-[2-(ethylsulfonyl)-5-(difluoromethyl)phenyl]methanesulfonamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which can influence its chemical reactivity and applications.

Properties

Molecular Formula

C10H11ClF3NO4S2

Molecular Weight

365.8 g/mol

IUPAC Name

1-chloro-N-[2-ethylsulfonyl-5-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C10H11ClF3NO4S2/c1-2-20(16,17)9-4-3-7(10(12,13)14)5-8(9)15-21(18,19)6-11/h3-5,15H,2,6H2,1H3

InChI Key

GLLZTWOCVUNJPK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)CCl

Origin of Product

United States

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